molecular formula C18H19N3OS B494004 2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B494004
M. Wt: 325.4g/mol
InChI Key: ZLGJCDUAAHQTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylamino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired thieno[2,3-d]pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to the suppression of tumor growth and angiogenesis. The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins such as BAX, Bcl-2, caspase-8, and caspase-9 .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4g/mol

IUPAC Name

2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H19N3OS/c22-16-15-14(12-7-3-1-4-8-12)11-23-17(15)21-18(20-16)19-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,19,20,21,22)

InChI Key

ZLGJCDUAAHQTKI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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